

(R)-VT104 Technical Support Center: Investigating Off-Target Effects

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (R)-VT104

Cat. No.: B10823716

[Get Quote](#)

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for investigating the off-target effects of **(R)-VT104**. All experimental protocols and quantitative data are based on publicly available research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for **(R)-VT104**?

(R)-VT104 is a potent, orally active, small-molecule inhibitor of the YAP/TAZ-TEAD transcriptional complex.^{[1][2]} Its primary mechanism is the inhibition of TEAD auto-palmitoylation, a critical post-translational modification required for the interaction between TEAD transcription factors and the transcriptional co-activators YAP and TAZ.^{[3][4]} By binding to the central lipid pocket of TEAD proteins, **(R)-VT104** prevents this palmitoylation, thereby disrupting the formation of the active YAP/TAZ-TEAD complex and inhibiting the transcription of downstream target genes involved in cell proliferation and survival.^{[3][5]}

Q2: Have direct off-target binding studies for **(R)-VT104**, such as kinome scans, been published?

As of the latest available data, comprehensive off-target screening results for **(R)-VT104** against broad panels of kinases or other protein families have not been published. The existing literature primarily focuses on its on-target effects against the four TEAD paralogs (TEAD1-4).

Q3: **(R)-VT104** is described as a "pan-TEAD inhibitor." Does it inhibit all TEAD paralogs equally?

While considered a pan-TEAD inhibitor, **(R)-VT104** exhibits some selectivity among the TEAD paralogs. It has been shown to effectively inhibit the palmitoylation of endogenous TEAD1 and TEAD3.[\[1\]](#)[\[4\]](#) Thermal shift assays indicate that **(R)-VT104** can bind to all four TEAD family members, though with potentially varying affinities.[\[1\]](#)

Q4: What are the known mechanisms of resistance to **(R)-VT104**?

Resistance to TEAD palmitoylation inhibitors like **(R)-VT104** can emerge through the hyperactivation of other signaling pathways that can compensate for the loss of YAP/TAZ-TEAD signaling.[\[6\]](#) Genome-wide CRISPR/Cas9 screens have identified that mutations leading to the activation of the MAPK and JAK-STAT signaling pathways can confer resistance by reinstating the expression of a subset of YAP/TAZ target genes.[\[6\]](#)

Q5: How should I prepare **(R)-VT104** for in vitro cell-based assays?

(R)-VT104 is typically dissolved in dimethyl sulfoxide (DMSO) to create a concentrated stock solution.[\[7\]](#) For cell culture experiments, it is recommended to keep the final concentration of DMSO at or below 0.1% to avoid solvent-induced cytotoxicity.[\[7\]](#) Stock solutions can be stored at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[\[2\]](#)[\[8\]](#) It is advisable to aliquot the stock solution to prevent multiple freeze-thaw cycles.[\[7\]](#)

Troubleshooting Guides

Issue 1: Inconsistent results in cell viability/proliferation assays.

- Question: My cell viability results with **(R)-VT104** are highly variable between experiments. What could be the cause?
 - Answer:
 - Compound Solubility: Ensure your **(R)-VT104** stock solution is fully dissolved. Sonication may be recommended for complete dissolution in DMSO.[\[7\]](#) Precipitates in the stock or working solutions can lead to inaccurate dosing.

- DMSO Concentration: Verify that the final DMSO concentration is consistent across all wells and does not exceed 0.1%.^[7] Higher concentrations can be toxic to cells and confound the results. Always include a vehicle control (DMSO alone) at the highest concentration used.
- Cell Seeding Density: Inconsistent cell numbers at the start of the experiment can lead to variability. Ensure a uniform single-cell suspension and consistent seeding density across all wells.
- Assay Linearity: Ensure that the cell numbers fall within the linear range of your chosen viability assay (e.g., CellTiter-Glo, MTS). Overly confluent or sparse cultures can produce unreliable results.
- Treatment Duration: The duration of treatment can significantly impact results. Ensure consistent incubation times for all experiments. For NF2-deficient mesothelioma cell lines, potent inhibition of proliferation is observed with nanomolar concentrations of VT104.^[1]

Issue 2: Low or no signal in the TEAD autopalmitoylation assay.

- Question: I am not detecting a signal for palmitoylated TEAD in my cell-based assay. What are some potential issues?
- Answer:
 - Inefficient Transfection: If you are using an overexpression system (e.g., Myc-tagged TEAD in HEK293T cells), confirm the transfection efficiency. Low expression of the tagged TEAD protein will result in a weak signal.
 - Alkyne-Palmitate Probe: Ensure the alkyne-palmitate metabolic probe is fresh and used at the correct concentration (e.g., 100 μ M).^{[1][9]} This reagent is critical for the subsequent click chemistry reaction.
 - Click Chemistry Reaction: The click chemistry step is crucial for conjugating biotin-azide to the alkyne-modified palmitate.^[10] Verify the concentrations and freshness of all reaction components, including the copper catalyst (CuSO_4), reducing agent (TCEP), and ligand (THPTA).^[10]

- Immunoprecipitation Efficiency: Check the efficiency of your immunoprecipitation by running a Western blot for the total TEAD protein in a fraction of the lysate before and after IP. If the IP is inefficient, you may need to optimize antibody concentration, incubation time, or lysis buffer composition.

Issue 3: High background in co-immunoprecipitation (Co-IP) experiments.

- Question: My Co-IP of the YAP/TAZ-TEAD complex shows high background and non-specific binding. How can I improve this?
- Answer:
 - Lysis Buffer Composition: The stringency of your lysis buffer is critical. Buffers that are too harsh can disrupt the protein-protein interaction, while those that are too mild can lead to high background. Start with a standard RIPA buffer and consider optimizing the detergent concentrations (e.g., Triton X-100, NP-40).
 - Washing Steps: Increase the number and/or duration of wash steps after the antibody-bead incubation. You can also slightly increase the detergent concentration in the wash buffer to reduce non-specific binding.
 - Bead Blocking: Pre-blocking the beads (e.g., Protein A/G) with a blocking agent like bovine serum albumin (BSA) before adding the cell lysate can help reduce non-specific protein binding to the beads themselves.
 - Antibody Specificity: Ensure you are using a high-quality, validated antibody for your bait protein (e.g., TEAD1 or TEAD4).^[1] It is essential to include a negative control, such as an isotype-matched IgG, to differentiate specific from non-specific binding.^[11]

Quantitative Data Summary

Parameter	(R)-VT104 / VT104	TEAD Paralog	Assay Type	Value	Reference
On-Target Binding	VT104	TEAD1	Thermal Shift Assay (ΔT_m)	8.6 °C	[5]
VT104	TEAD1, TEAD3, TEAD4	Thermal Shift Assay (ΔT_m)	Shift Observed		[1]
In Vitro Potency	(R)-VT104	N/A	Firefly Luciferase Reporter Assay (IC_{50})	0.1 - 1 μ M	[8]
VT104	N/A	Pan-TEAD Inhibition	10.4 nM (IC_{50})		[12]
Cellular Activity	VT104	N/A	Anti-proliferation in NCI-H226 cells (GI_{50})	16 nM	[5]
VT104	N/A	Anti-proliferation in NCI-H2373 cells (GI_{50})	26 nM		[5]
VT104	N/A	Anti-proliferation in NCI-H2052 cells (GI_{50})	33 nM		[5]
Solubility	VT104	N/A	DMSO	30-84 mg/mL (71.36 - 199.79 mM)	[3] [7]
VT104	N/A	Ethanol	21.02 mg/mL (50 mM)		[12]

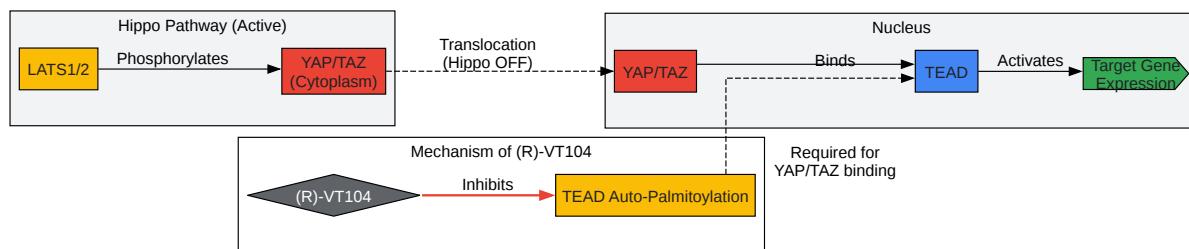
Experimental Protocols

Cell-Based TEAD Auto-Palmitoylation Assay

This protocol is adapted from studies investigating TEAD palmitoylation.[1][10]

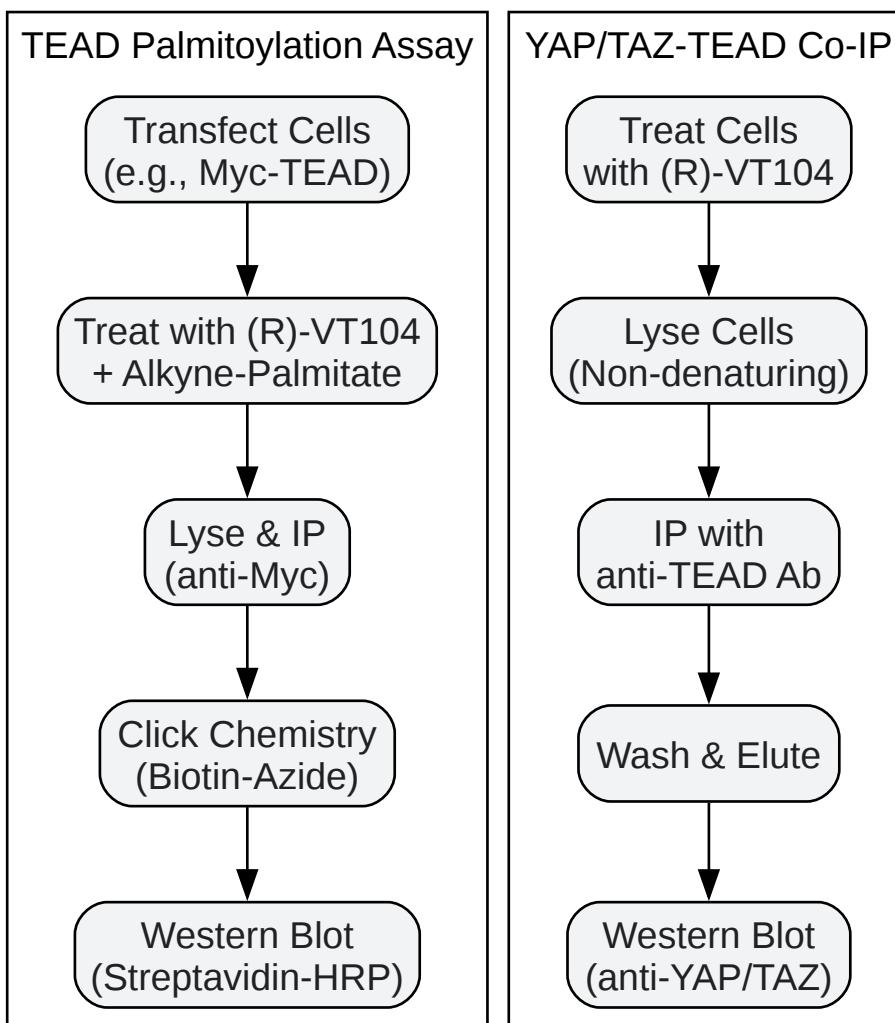
- Cell Culture and Transfection:
 - Seed HEK293T cells in a suitable culture dish.
 - Transfect cells with a plasmid expressing Myc-tagged full-length TEAD1, TEAD2, TEAD3, or TEAD4 using a standard transfection reagent.
- Metabolic Labeling and Inhibition:
 - 24 hours post-transfection, treat the cells with **(R)-VT104** at the desired concentrations. Include a DMSO vehicle control.
 - Simultaneously, add 100 μ M of an alkyne-palmitate probe to the culture medium.
 - Incubate for 20-24 hours.
- Cell Lysis and Immunoprecipitation (IP):
 - Wash cells with cold PBS and lyse in a suitable IP lysis buffer containing protease inhibitors.
 - Clarify the lysate by centrifugation.
 - Incubate the supernatant with an anti-Myc antibody conjugated to beads overnight at 4°C with rotation.
- Click Chemistry Reaction:
 - Wash the beads several times with lysis buffer.
 - Resuspend the beads in a reaction buffer containing 0.1 mM biotin-azide, 1 mM TCEP, 0.2 mM THPTA, and 1 mM CuSO₄.[10]

- Incubate for 1 hour at room temperature.
- Western Blot Analysis:
 - Wash the beads to remove excess click chemistry reagents.
 - Elute the proteins from the beads by boiling in SDS-PAGE sample buffer.
 - Resolve the proteins by SDS-PAGE and transfer to a PVDF membrane.
 - Detect palmitoylated TEAD by blotting with streptavidin-HRP.
 - Detect total immunoprecipitated TEAD by blotting with an anti-Myc or anti-TEAD antibody.

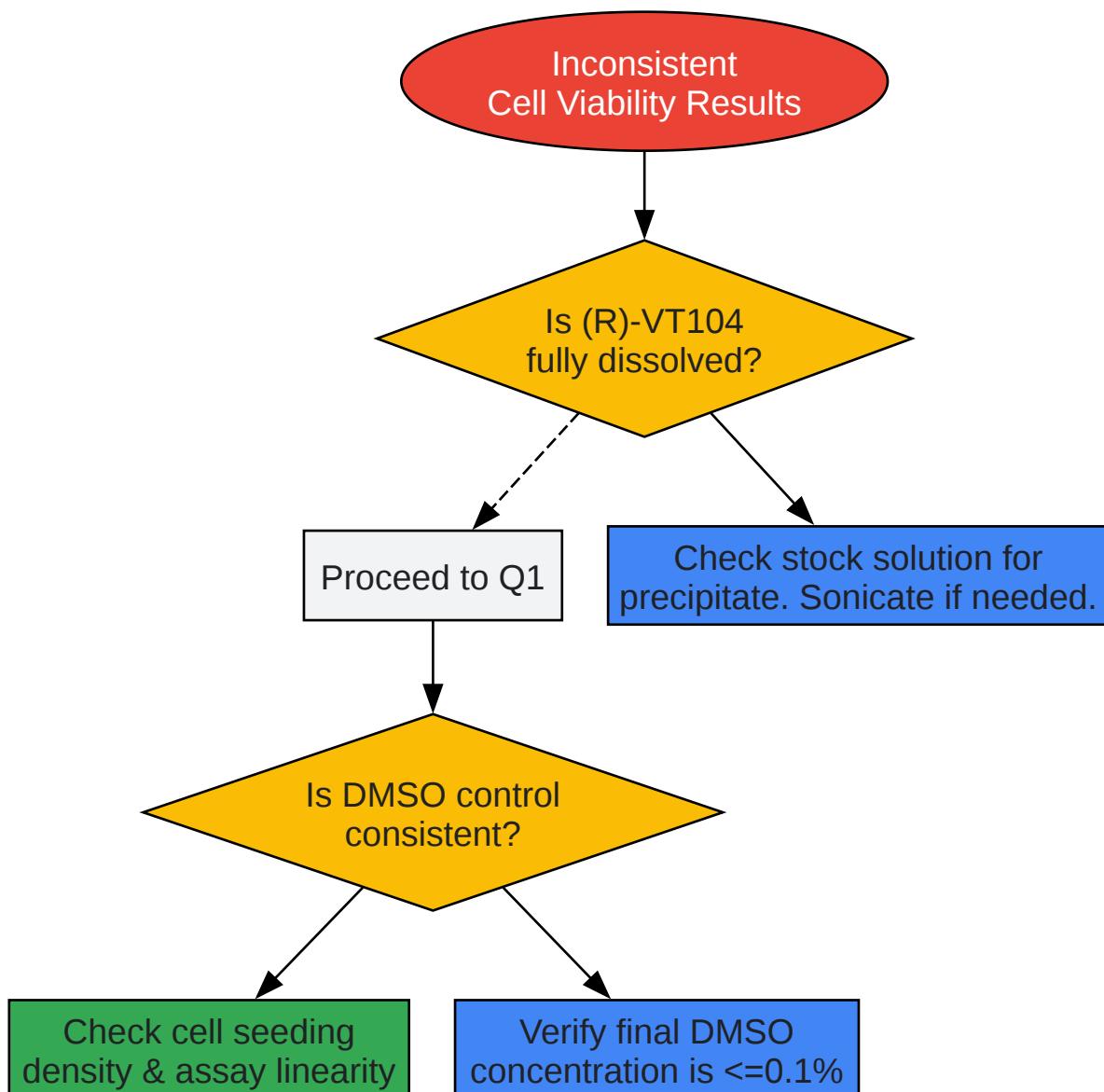

Co-Immunoprecipitation of Endogenous YAP/TAZ-TEAD Complex

This protocol is a general guide for Co-IP of endogenous protein complexes.[[13](#)][[14](#)]

- Cell Treatment and Lysis:
 - Culture NF2-mutant mesothelioma cells (e.g., NCI-H2373) to 80-90% confluence.
 - Treat cells with (**R**)-**VT104** or DMSO vehicle for the desired time (e.g., 4 or 24 hours). [[1](#)]
 - Lyse cells in a non-denaturing Co-IP lysis buffer (e.g., containing 1% Triton X-100 or 0.5% NP-40 and protease/phosphatase inhibitors).
- Pre-clearing Lysate:
 - Incubate the clarified cell lysate with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
 - Centrifuge and collect the pre-cleared supernatant.
- Immunoprecipitation:
 - Incubate the pre-cleared lysate with a specific antibody against TEAD1 or TEAD4 overnight at 4°C. [[1](#)]


- As a negative control, use an equivalent amount of a non-specific isotype control IgG.
- Add fresh Protein A/G beads and incubate for another 2-4 hours.
- Washing and Elution:
 - Wash the beads 3-5 times with cold Co-IP wash buffer.
 - Elute the immunocomplexes by boiling the beads in SDS-PAGE loading buffer.
- Western Blot Analysis:
 - Separate the eluted proteins by SDS-PAGE.
 - Probe the membrane with primary antibodies against YAP, TAZ, and the TEAD paralog used for the IP to confirm the interaction.

Visualizations



[Click to download full resolution via product page](#)

Hippo signaling pathway and the mechanism of **(R)-VT104** action.

[Click to download full resolution via product page](#)

Workflow for key experiments to assess **(R)-VT104** activity.

[Click to download full resolution via product page](#)

Troubleshooting logic for inconsistent cell viability assays.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Probe VT104 | Chemical Probes Portal [chemicalprobes.org]
- 6. embopress.org [embopress.org]
- 7. VT104 | YAP/TAZ Inhibitor | TargetMol [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. VT-104 | Others 11 | 2417718-25-1 | Invivochem [invivochem.com]
- 10. Structure-based discovery of a novel small-molecule inhibitor of TEAD palmitoylation with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. VT 104 Supplier | CAS 2417718-25-1 | VT104 | Tocris Bioscience [tocris.com]
- 13. Western Blotting and Co-immunoprecipitation of Endogenous STIM/ORAI and Protein Partners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- To cite this document: BenchChem. [(R)-VT104 Technical Support Center: Investigating Off-Target Effects]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b10823716#r-vt104-off-target-effects-investigation\]](https://www.benchchem.com/product/b10823716#r-vt104-off-target-effects-investigation)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com